4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide
CAS No.: 302934-65-2
Cat. No.: VC21451063
Molecular Formula: C19H20Cl3IN2O
Molecular Weight: 525.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302934-65-2 |
|---|---|
| Molecular Formula | C19H20Cl3IN2O |
| Molecular Weight | 525.6g/mol |
| IUPAC Name | 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H20Cl3IN2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(20,21)22)24-15-10-8-14(23)9-11-15/h4-11,17,24H,1-3H3,(H,25,26) |
| Standard InChI Key | OMEOWSSIGSYHOG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I |
Introduction
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 512.6 g/mol.
Synthesis Pathway
While specific synthesis details for this exact compound are not readily available, it can be synthesized using standard organic chemistry techniques involving:
-
Amide Bond Formation:
-
Reacting 4-tert-butylbenzoic acid with an amine derivative (e.g., 2,2,2-trichloro-1-(4-iodoaniline)ethylamine) using coupling agents like EDC or DCC.
-
-
Substitution Reactions:
-
Introducing the iodine atom into an aniline derivative via halogenation reactions.
-
-
Purification:
-
Recrystallization or chromatography to isolate the pure compound.
-
Biological Activity
Compounds with similar structures have demonstrated various pharmacological activities:
-
Antimicrobial: Benzamide derivatives often exhibit activity against bacteria and fungi due to their ability to disrupt cellular processes.
-
Anticancer: Substituted benzamides are known for their potential as anticancer agents by inhibiting enzymes like histone deacetylases (HDACs).
Chemical Applications
The presence of iodine and trichloromethyl groups suggests potential use in radiolabeling for imaging techniques or as intermediates in organic synthesis.
Comparative Data Table
| Property | 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide | Similar Benzamides (General) |
|---|---|---|
| Molecular Weight | ~512.6 g/mol | ~250–600 g/mol |
| Antimicrobial Activity | Potentially active | Common |
| Anticancer Potential | Requires study | Frequently observed |
| Solubility | Organic solvents | Organic solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume